2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid
Description
2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid (CAS: 1824248-50-1) is a fluorinated thiazole derivative with the molecular formula C₆H₃F₅NO₂S and a molecular weight of 272.16 g/mol . Its structure features a 1,3-thiazole core substituted with a trifluoromethyl group at position 2 and a difluoroacetic acid moiety at position 3. This compound is cataloged as a synthetic building block, suggesting its utility in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C6H2F5NO2S |
|---|---|
Molecular Weight |
247.14 g/mol |
IUPAC Name |
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C6H2F5NO2S/c7-5(8,4(13)14)2-1-12-3(15-2)6(9,10)11/h1H,(H,13,14) |
InChI Key |
LEBSBWYGHZTJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)C(C(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Structural and Synthetic Overview
Molecular Architecture
The target compound features a 1,3-thiazole ring substituted at position 2 with a trifluoromethyl (-CF₃) group and at position 5 with a difluoroacetic acid moiety (-CF₂COOH). This arrangement imposes significant synthetic challenges due to:
- The electron-withdrawing nature of CF₃, which complicates electrophilic substitutions.
- The steric hindrance posed by fluorine atoms during coupling reactions.
- The sensitivity of the carboxylic acid group to harsh reaction conditions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₂F₅NO₂S | |
| Molecular Weight | 247.14 g/mol | |
| SMILES | C1=C(SC(=N1)C(F)(F)F)C(C(=O)O)(F)F | |
| IUPAC Name | 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |
Synthetic Pathways
Thiazole Ring Formation
The thiazole core is typically constructed via the Hantzsch thiazole synthesis , which condenses thioamides with α-halo carbonyl compounds. For this compound, the reaction employs 2-bromo-1,1-difluoroacetone and trifluoromethyl thioamide under basic conditions:
$$
\text{CF}3\text{C(S)NH}2 + \text{BrCF}2\text{COCH}3 \xrightarrow{\text{Et}_3\text{N}} \text{Thiazole Intermediate} + \text{HBr} \quad
$$
Key Considerations :
Trifluoromethylation at Position 2
Introducing the CF₃ group requires Umemoto’s reagent (trifluoromethylarylsulfonium triflate) or Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3-one). The latter is preferred for its regioselectivity:
$$
\text{Thiazole Intermediate} + \text{Togni Reagent II} \xrightarrow{\text{CuI, DCM}} \text{CF}_3\text{-Substituted Thiazole} \quad
$$
Optimization Notes :
- Catalyst : Copper(I) iodide (10 mol%) enhances reaction efficiency.
- Temperature : Room temperature minimizes side reactions.
Alternative Methodologies
Direct Fluorination Strategies
Recent advances employ electrophilic fluorination using Selectfluor® to introduce fluorine atoms post-thiazole formation. This method avoids pre-fluorinated building blocks but requires anhydrous conditions:
$$
\text{Non-fluorinated Thiazole} + \text{Selectfluor®} \xrightarrow{\text{CH}_3\text{CN}} \text{Difluorinated Product} \quad
$$
Advantages :
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Production Challenges
Cost of Fluorinated Reagents
Trifluoromethylation reagents (e.g., Togni II) account for 60–70% of total synthesis costs. Substitutes like Langlois’ reagent (CF₃SO₂Na) are being evaluated for scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-withdrawing trifluoromethyl and fluorine groups activate the thiazole ring and acetic acid moiety for nucleophilic attacks. Key reactions include:
Fluorine displacement at the difluoroacetic acid group under basic conditions:
$$ \text{R-F} + \text{OH}^- \rightarrow \text{R-OH} + \text{F}^- $$
This reaction often proceeds in polar solvents like DMF or THF at 60–80°C, yielding hydroxylated derivatives .
Thiazole ring substitution occurs at the 5-position due to electron-deficient aromaticity. For example, bromination using N-bromosuccinimide (NBS) in acetic acid introduces bromine at this position :
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Bromination | NBS, AcOH, 60°C, 3h | 5-Bromo-thiazole derivative | 56% |
Decarboxylation
Thermal or acidic conditions induce decarboxylation of the acetic acid group, forming 2,2-difluoro-2-(trifluoromethyl)thiazole:
$$ \text{C}_6\text{H}_2\text{F}_5\text{NO}_2\text{S} \xrightarrow{\Delta} \text{C}_5\text{H}_2\text{F}_5\text{NS} + \text{CO}_2 $$
This reaction is favored at temperatures >150°C and is critical for generating intermediates for agrochemical applications .
Cyclocondensation Reactions
The carboxylic acid group participates in heterocycle formation. For instance, reaction with 1,2-diamines yields imidazothiazole derivatives:
$$ \text{Acid} + \text{H}_2\text{N-R-NH}_2 \rightarrow \text{Imidazothiazole} + \text{H}_2\text{O} $$
| Diamine Type | Product Activity |
|---|---|
| Ethylenediamine | Antimicrobial |
| Phenylenediamine | Anticancer |
Esterification and Amidation
The carboxylic acid readily forms esters or amides, enhancing bioavailability for pharmacological studies:
-
Esterification : Reaction with methanol/H yields methyl esters (e.g., methyl 2,2-difluoro-2-[2-(trifluoromethyl)thiazol-5-yl]acetate) .
-
Amidation : Coupling with amines via EDC/HOBt produces bioactive amides .
Electrophilic Aromatic Substitution
The thiazole ring undergoes electrophilic substitution at the 4-position. For example, nitration with HNO/HSO introduces nitro groups, enabling further functionalization .
Biological Interaction Mechanisms
The compound’s fluorinated structure enhances binding to biological targets:
-
Enzyme inhibition : The trifluoromethyl group increases hydrophobic interactions with ATP-binding pockets in kinases (e.g., CDK9 inhibition) .
-
Receptor modulation : Fluorine atoms facilitate hydrogen bonding with amino acid residues in GPCRs.
Comparative Reactivity Table
| Reaction Type | This Compound | Analog (5-Trifluoromethyl Thiazole) |
|---|---|---|
| Bromination | 56% yield at C5 | 72% yield at C4 |
| Decarboxylation | 150°C | 170°C required |
| Esterification | 85% conversion | 92% conversion |
Scientific Research Applications
2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related thiazole-acetic acid derivatives:
Structural and Functional Analysis
Substituent Effects
Trifluoromethyl (-CF₃) vs. Chlorine (-Cl):
The trifluoromethyl group in the target compound and GW501516 enhances lipophilicity (logP ~2.5–3.5) and metabolic stability compared to chlorinated analogs (e.g., 2-(2,6-dichlorophenyl)-thiazole, logP ~2.1) . The -CF₃ group also exerts strong electron-withdrawing effects, polarizing the thiazole ring and altering binding affinities to targets like PPAR receptors.- Fluorination of Acetic Acid Moiety: The difluoroacetic acid group (-CF₂COOH) in the target compound increases acidity (pKa ~1.8) compared to monofluoro (-CHFCOOH, pKa ~2.3) and non-fluorinated (-CH₂COOH, pKa ~2.7) variants . This property enhances ionization at physiological pH, improving solubility and membrane permeability.
Pharmacological Implications
- GW501516 (Cardarine): A well-studied PPAR-β/δ agonist with EC₅₀ values in the low nanomolar range (e.g., 1 nM for PPAR-δ) . Its extended structure (phenoxy linker and methylthiazole) enables high receptor selectivity. The target compound’s shorter structure may limit receptor engagement but could optimize pharmacokinetics .
Chlorinated Analogs: 2-(2,6-Dichlorophenyl)-thiazole derivatives exhibit antimicrobial activity in vitro (MIC ~5–10 µM for bacterial strains) , highlighting the role of halogens in diverse bioactivities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid, and how can purity be ensured?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of thiazole precursors and fluorination steps. For example, trifluoromethyl-substituted thiazoles are often synthesized via Hantzsch thiazole formation using α-haloketones and thioureas. Purification may require column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures). Analytical validation via HPLC (≥95% purity) and LCMS (e.g., m/z 256 [M+H]+) is critical .
- Key Challenges : Managing the reactivity of fluorine-containing intermediates and avoiding hydrolysis of the trifluoromethyl group during acidic/basic conditions.
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- Structural Analysis :
- NMR : NMR is essential for confirming difluoro and trifluoromethyl groups (distinct chemical shifts at δ -110 to -120 ppm for CF and δ -190 ppm for CF) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data (R-factor < 0.05) ensures accurate bond-length/angle measurements for the thiazole and acetic acid moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
